molecular formula C7H8O B14472031 4-Methyloxepine CAS No. 69616-50-8

4-Methyloxepine

Cat. No.: B14472031
CAS No.: 69616-50-8
M. Wt: 108.14 g/mol
InChI Key: HQCDXVFGWZRVRP-UHFFFAOYSA-N
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Description

4-Methyloxepine is an organic compound belonging to the oxepine family, characterized by a seven-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyloxepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable diene with an oxidizing agent to form the oxepine ring. For instance, the reaction of 1,5-hexadiene with a peracid can yield this compound under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and temperature control are crucial factors in industrial synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-Methyloxepine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxepinones.

    Reduction: Reduction reactions can convert this compound to its saturated analogs.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the oxepine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under controlled conditions.

Major Products Formed:

Scientific Research Applications

4-Methyloxepine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Methyloxepine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

    Dibenzo[b,f]oxepine: Known for its potential as a microtubule inhibitor.

    Thymoquinone Derivatives: Exhibits antimicrobial and antioxidant properties.

    Benzoxepines: Studied for their pharmacological activities.

Uniqueness of 4-Methyloxepine: this compound stands out due to its unique seven-membered ring structure with an oxygen atom, which imparts distinct chemical and biological properties.

Properties

CAS No.

69616-50-8

Molecular Formula

C7H8O

Molecular Weight

108.14 g/mol

IUPAC Name

4-methyloxepine

InChI

InChI=1S/C7H8O/c1-7-3-2-5-8-6-4-7/h2-6H,1H3

InChI Key

HQCDXVFGWZRVRP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=COC=C1

Origin of Product

United States

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